molecular formula C23H20N2O5S B6490460 N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide CAS No. 872612-75-4

N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B6490460
CAS No.: 872612-75-4
M. Wt: 436.5 g/mol
InChI Key: BWGGEPVBXPGPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a thiophene-linked acetamido group at position 3 and a 3,4-dimethoxyphenyl carboxamide moiety at position 2. The 3,4-dimethoxyphenyl group enhances electron-donating properties, while the thiophene ring contributes to π-π interactions and metabolic stability.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-18-10-9-14(12-19(18)29-2)24-23(27)22-21(16-7-3-4-8-17(16)30-22)25-20(26)13-15-6-5-11-31-15/h3-12H,13H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGGEPVBXPGPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide is a compound with significant potential in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from various studies and sources.

Basic Information

  • IUPAC Name: N-(3,4-dimethoxyphenyl)-3-[(2-thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide
  • Molecular Formula: C23H20N2O5S
  • Molecular Weight: 436.5 g/mol
  • Purity: Typically 95%.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with various biological targets. The presence of the benzofuran and thiophene moieties suggests possible activity against cancer and inflammation.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives of benzofuran can inhibit tumor growth by inducing apoptosis in cancer cells.

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory properties. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory diseases.

Neuropharmacological Effects

Preliminary studies suggest that compounds with similar structures may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This opens avenues for research into their use in treating mood disorders or neurodegenerative diseases.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis serves as a model for developing other complex organic compounds in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several benzofuran and heterocyclic derivatives, enabling comparisons based on substituent effects and bioactivity. Key analogs include:

Compound Name Core Structure Substituents Reported Activities Reference
Target Compound Benzofuran - 3-(2-(thiophen-2-yl)acetamido)
- 2-(3,4-dimethoxyphenyl)carboxamide
Not explicitly reported; inferred from analogs -
3-(2-Furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide Benzofuran - 3-(2-furoylamino)
- 2-(4-methoxyphenyl)carboxamide
No activity data provided
Curcumin Analogs (e.g., 3e, 3d) Cyclopentanone/Cyclohexanone - Dimethoxy/hydroxybenzylidene groups
- Acryloyl substituents
- Antioxidant (IC₅₀: 3e = 8.2 μM, 3d = 7.5 μM)
- ACE inhibition (3d: IC₅₀ = 12.3 μM)
- Tyrosinase inhibition (2e: IC₅₀ = 9.8 μM)
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Benzofuran - 3-(biphenylacetamido)
- 2-(3-fluorophenyl)carboxamide
No activity data provided

Key Observations

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound is analogous to substituents in curcumin derivatives (e.g., 3e, 2e), which exhibit strong antioxidant and enzyme-inhibitory activities. Methoxy groups enhance radical scavenging by stabilizing phenolic radicals . The thiophene-acetamido moiety distinguishes the target compound from furoylamino () or biphenylacetamido () analogs. Thiophene’s sulfur atom may improve binding to metalloenzymes (e.g., ACE, tyrosinase) via coordination interactions.

Antioxidant Potential: Curcumin analogs with dimethoxybenzylidene groups (3e) showed IC₅₀ values of ~8 μM in free radical scavenging assays, comparable to natural curcumin . The target compound’s 3,4-dimethoxyphenyl group may confer similar antioxidant capacity, though experimental validation is required.

Enzyme Inhibition: ACE inhibition in curcumin analogs (e.g., 3d, IC₅₀ = 12.3 μM) correlates with hydroxyl and methoxy substituents . The target compound’s carboxamide and thiophene groups may enhance binding to ACE’s zinc-active site. Tyrosinase inhibition in 2e (IC₅₀ = 9.8 μM) suggests that methoxy-substituted benzofuran derivatives could target melanogenesis pathways .

The target compound’s similarity suggests a favorable cytotoxicity profile, pending validation .

Q & A

Q. Optimization Tips :

  • Control temperature (0–5°C during acylation to minimize side reactions).
  • Use anhydrous solvents (e.g., DMF) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

How should researchers characterize this compound to confirm structural integrity?

Answer:
A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at 3,4-phenyl, thiophene integration).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray Crystallography (if crystals form): Resolve ambiguities in benzofuran-thiophene orientation .

Data Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., benzofuran-carboxamides in and ) .

What methodologies are recommended for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., measure IC50 values via fluorescence quenching).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Molecular Docking : Predict binding affinity to targets like COX-2 or EGFR using AutoDock Vina .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

How can conflicting data on biological activity be resolved?

Answer:
Contradictions (e.g., varying IC50 values across studies) may arise from:

  • Assay Conditions : Differences in pH, temperature, or solvent (DMSO concentration).
  • Target Selectivity : Off-target interactions revealed via kinome-wide profiling.

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., CLIA guidelines).
  • Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

What computational tools are effective for elucidating the mechanism of action?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., GROMACS for 100-ns trajectories).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., methoxy vs. ethoxy substituents) using Schrödinger Phase.
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., LogP, CYP450 interactions) .

How can structure-activity relationships (SAR) be explored for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups).
  • Bioisosteric Replacement : Test sulfonamide vs. carboxamide linkages for improved solubility.
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate substituent electronegativity with activity .

What strategies address poor solubility in in vitro assays?

Answer:

  • Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Salt Formation : Synthesize hydrochloride or sodium salts.
  • Nanoformulation : Prepare liposomal or polymeric nanoparticles for sustained release .

How can regioselectivity challenges in benzofuran synthesis be mitigated?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control substituent positions.
  • Microwave-Assisted Synthesis : Enhance reaction specificity and reduce byproduct formation.
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

What are best practices for validating enzyme inhibition kinetics?

Answer:

  • Michaelis-Menten Analysis : Measure VmaxV_{max} and KmK_m under varying substrate concentrations.
  • Lineweaver-Burk Plots : Distinguish competitive vs. non-competitive inhibition.
  • IC50 vs. KiK_i : Use Cheng-Prusoff equation to convert IC50 to KiK_i for accurate potency comparison .

How can researchers reconcile discrepancies in spectroscopic data?

Answer:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., benzofuran vs. thiophene protons).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm carbon assignments.
  • Collaborative Validation : Cross-check data with independent labs or databases like PubChem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.